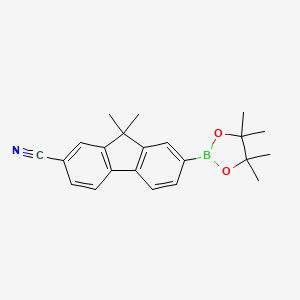

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile is a complex organic compound characterized by its boronic ester functional group and a fluorene core structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated fluorene derivative in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: : The fluorene core can be oxidized to form fluorenone derivatives.

Reduction: : The cyano group (-CN) can be reduced to form an amine group (-NH2).

Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Nucleophiles such as phenols and amines can be used, often in the presence of a base like triethylamine (Et3N).

Oxidation: : Fluorenone derivatives.

Reduction: : Amines.

Substitution: : Various boronic acid derivatives and their corresponding products.

Applications De Recherche Scientifique

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: : Employed in the development of fluorescent probes and imaging agents for biological studies.

Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

Industry: : Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of drug discovery, the boronic ester group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The fluorene core can interact with cellular components, influencing various biological processes.

Comparaison Avec Des Composés Similaires

This compound is unique due to its specific structural features, such as the presence of both the boronic ester and fluorene groups. Similar compounds include:

9,9-Dihexylfluorene-2,7-diboronic Acid Bis(pinacol) Ester: : Similar boronic ester structure but with a different alkyl chain length.

3-(9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl)-9-phenyl-9H-carbazole: : Similar core structure but with additional phenyl and carbazole groups.

These compounds share similarities in their boronic ester functionality but differ in their substituents and overall molecular architecture, leading to different properties and applications.

Activité Biologique

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile is a compound with significant potential in organic electronics and medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety which enhances its properties for various applications, including in organic light-emitting diodes (OLEDs) and as a pharmaceutical agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C21H25BO2 with a molecular weight of 320.23 g/mol. Its structure features a fluorene core substituted with a dioxaborolane group and a cyano group at the second position.

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 320.23 g/mol |

| Boiling Point | Not available |

| Number of Heavy Atoms | 24 |

| Number of Aromatic Atoms | 12 |

| H-bond Acceptors | 2 |

| H-bond Donors | 0 |

Biological Activity

The biological activity of the compound has been investigated through various studies focusing on its antitumor properties and potential use in organic electronics.

Antitumor Activity

Recent studies have screened compounds similar to this compound for their antitumor activity against several human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against cell lines such as A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer) .

Case Study:

A study published in Molecules highlighted the effectiveness of dioxaborolane derivatives in inhibiting tumor growth. The compounds were shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation: The presence of the dioxaborolane group is believed to interfere with cellular signaling pathways that promote proliferation.

- Induction of Apoptosis: Studies suggest that the compound may activate intrinsic apoptotic pathways leading to programmed cell death.

- Antioxidant Activity: Some derivatives have demonstrated potential antioxidant properties which could mitigate oxidative stress in cells.

Applications in Organic Electronics

Beyond its biological applications, this compound serves as a precursor in the synthesis of semiconducting materials for OLEDs and other electronic devices. The incorporation of boron-containing groups enhances charge transport properties and stability.

Applications Overview:

| Application | Description |

|---|---|

| Organic Light Emitting Diodes | Used as a light-emitting layer |

| Polymer Solar Cells | Acts as a donor material in photovoltaic devices |

| Organic Field Effect Transistors | Enhances charge mobility |

Propriétés

IUPAC Name |

9,9-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BNO2/c1-20(2)18-11-14(13-24)7-9-16(18)17-10-8-15(12-19(17)20)23-25-21(3,4)22(5,6)26-23/h7-12H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEWREHWMQOAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.